molecular formula C21H21ClFN3O3S B3140495 N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide CAS No. 477889-68-2

N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B3140495
CAS No.: 477889-68-2
M. Wt: 449.9 g/mol
InChI Key: GEMYJMVRKJPXRL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a structurally complex molecule featuring a propanamide backbone with three distinct pharmacophores:

  • 1H-Indol-3-yl group: A heteroaromatic system known for its role in modulating receptor interactions, particularly in serotoninergic and kinase-targeting compounds.
  • 1,1-Dioxo-1λ⁶,4-thiazinan-4-yl group: A sulfonamide-containing heterocycle contributing to metabolic stability and hydrogen-bonding capacity.
  • 4-Chloro-2-fluorophenyl substituent: A halogenated aryl group enhancing lipophilicity and influencing target binding through steric and electronic effects.

This compound’s design likely aims to optimize bioavailability and target specificity, leveraging the indole moiety’s natural affinity for biomolecular interactions and the thiazinan-dioxo group’s stability.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O3S/c22-15-5-6-19(17(23)12-15)25-21(27)20(26-7-9-30(28,29)10-8-26)11-14-13-24-18-4-2-1-3-16(14)18/h1-6,12-13,20,24H,7-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMYJMVRKJPXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127051
Record name N-(4-Chloro-2-fluorophenyl)-α-(1,1-dioxido-4-thiomorpholinyl)-1H-indole-3-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477889-68-2
Record name N-(4-Chloro-2-fluorophenyl)-α-(1,1-dioxido-4-thiomorpholinyl)-1H-indole-3-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477889-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-fluorophenyl)-α-(1,1-dioxido-4-thiomorpholinyl)-1H-indole-3-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to detail its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClFN3O3SC_{21}H_{21}ClFN_3O_3S with a molecular weight of 457.9 g/mol. The structure includes a thiazine ring, an indole moiety, and a chloro-fluoro aromatic system, which may contribute to its biological properties.

Anticancer Activity

A significant study evaluated the anticancer activity of this compound using the National Cancer Institute's (NCI) 60 cell line screening protocol. The results indicated a low level of anticancer activity , with mean cell growth inhibition ranging from 92.48% to 126.61% across various cancer types, including leukemia and CNS cancers. The average growth value was reported at 104.68%, suggesting that while the compound shows some potential, it may not be sufficiently potent for therapeutic use without further modification or enhancement .

Table 1: Anticancer Activity Summary

Cell Line TypeGrowth Inhibition (%)Most Sensitive Cell Line
Leukemia92.48RPMI-8226
CNS92.74SF-539
Overall Mean104.68-

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the presence of the indole moiety may facilitate interactions with DNA, potentially through intercalation or inhibition of topoisomerase II, similar to other compounds in its class . Further studies are necessary to elucidate these mechanisms more clearly.

Case Studies

In a recent study published in MDPI, researchers synthesized various derivatives based on this compound and evaluated their biological activities. The findings highlighted that modifications to the thiazine and indole components could enhance biological activity significantly. Compounds with similar structural features showed promising results against multiple cancer cell lines, indicating that structural optimization could lead to more effective anticancer agents .

Future Directions

Further research is required to explore:

  • Structural Modifications : Investigating how changes in the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with cellular targets.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1λ~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide exhibits various biological activities that are of interest in pharmacological studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Therapeutic Applications

The unique combination of chemical properties and biological activities positions N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1λ~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide as a candidate for several therapeutic applications:

Cancer Therapy

Due to its anticancer properties, ongoing research aims to evaluate its efficacy in preclinical models of various cancers. The goal is to elucidate its mechanism of action and optimize its structure for enhanced potency.

Antibiotic Development

Given the rising challenge of antibiotic resistance, compounds like N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1λ~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide are being studied for their potential to combat resistant bacterial strains.

Anti-inflammatory Drugs

With its ability to modulate inflammation, this compound may lead to the development of new anti-inflammatory medications that can be used to treat chronic inflammatory conditions.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key modifications that enhance anticancer activity. The findings suggest that derivatives of N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1λ~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide could be developed as potent anticancer agents.

Case Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This highlights its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Key Observations :

  • Substitution of the indole with phenyl (e.g., ) diminishes π-π stacking interactions critical for binding to aromatic residues in enzyme active sites.

Indole-Containing Propanamide Derivatives

Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Biological Activity (If Reported)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Carbazole core; ethylindole linkage 96% 186–189 Not explicitly stated (implied NSAID-related)
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide Fluorophenyl-cyclohexylmethyl group; ureido linker 40% 219–221 Selective agonist activity (likely GPCR-targeted)
3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-(pyridin-4-yl)propanamide Pyridinyl substituent; methoxyphenyl-ureido linker 34–73% - Structural diversity for SAR studies

Key Observations :

  • Synthetic Efficiency : Carbazole-linked derivatives (e.g., ) achieve higher yields (96%) due to optimized DCC-mediated coupling, whereas fluorophenyl-cyclohexyl derivatives (e.g., ) show lower yields (40%), likely due to steric hindrance.
  • Thermal Stability : Higher melting points (e.g., 186–189°C in ) correlate with rigid carbazole cores, contrasting with more flexible ureido-linked compounds.

Pharmacokinetic and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) LogP (Predicted) H-Bond Donors/Acceptors Water Solubility
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide ~450 3.5–4.0 3/6 Low (lipophilic)
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 341.34 2.8 2/6 Moderate (tetrazole enhances solubility)
(S)-3-(1H-Indol-3-yl)-N-(pyridin-4-yl)-2-(3-(4-(trifluoromethyl)phenyl)propanamido)propanamide ~480 4.2 3/7 Low (CF₃ group increases lipophilicity)

Key Observations :

  • The thiazinan-dioxo group in the target compound increases molecular weight (~450 g/mol) and logP (3.5–4.0), suggesting moderate blood-brain barrier permeability.
  • Tetrazole-containing analogues (e.g., ) exhibit improved solubility due to ionizable tetrazole groups, contrasting with the target’s sulfonamide-based hydrophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

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